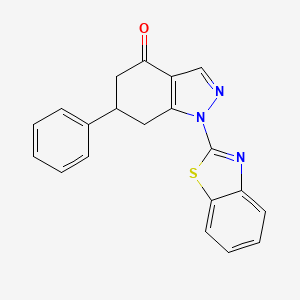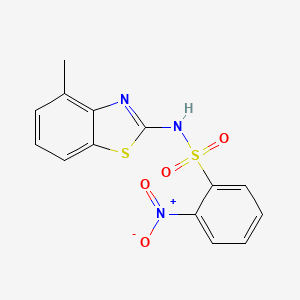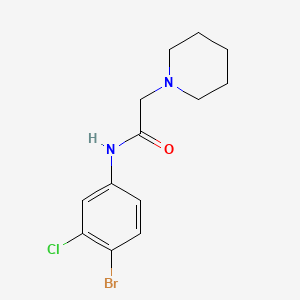![molecular formula C17H15FN2O3 B4725730 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4725730.png)
4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Übersicht
Beschreibung
4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been widely used in scientific research. It is a quinoxaline derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and neuropharmacology. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
The mechanism of action of 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor. It has also been shown to modulate the activity of various enzymes, including tyrosine kinase and protein kinase C.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and physiological effects, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved potency and selectivity for specific targets. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects.
Wissenschaftliche Forschungsanwendungen
The chemical properties of 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone make it a valuable tool for scientific research. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer and neurological disorders. It has also been used in drug discovery to identify new targets for drug development. Additionally, it has been used in neuropharmacology to study the mechanisms of action of various neurotransmitters and their receptors.
Eigenschaften
IUPAC Name |
4-[2-(4-fluorophenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-11(23-13-8-6-12(18)7-9-13)17(22)20-10-16(21)19-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBJNDJIACJZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4725648.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4725666.png)



![{3-[(4-fluorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride](/img/structure/B4725707.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4725712.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B4725716.png)


![ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4725750.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4725754.png)
![4-chloro-3-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4725767.png)